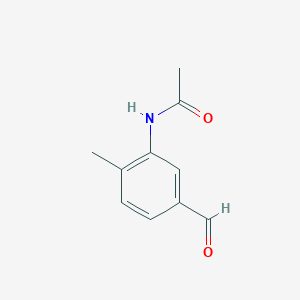

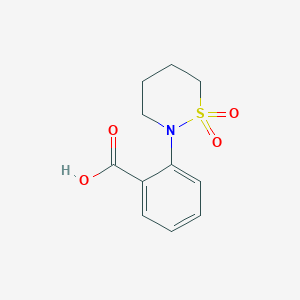

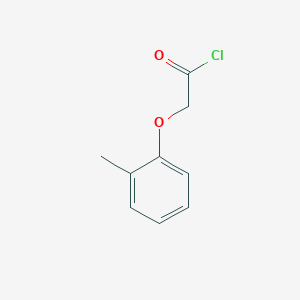

![molecular formula C11H11F3 B1313656 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene CAS No. 53482-96-5](/img/structure/B1313656.png)

2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trifluoromethylated compounds, such as the one you mentioned, are often used in the pharmaceutical and agrochemical industries due to their unique physical and chemical properties . The presence of a fluorine atom and a carbon-containing ring structure are thought to bestow many of the distinctive properties observed with this class of compounds .

Synthesis Analysis

The synthesis of trifluoromethylated compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of a ring structure from a trifluoromethyl-containing building block .Chemical Reactions Analysis

The chemical reactions involving trifluoromethylated compounds can be complex and depend on the specific compound and conditions .Physical And Chemical Properties Analysis

Trifluoromethylated compounds are characterized by the presence of a fluorine atom and a ring structure in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen

Application in Synthesis and Catalysis

Synthesis of Functionalized Compounds : The compound has been used in reactions to synthesize various functionalized compounds. For instance, 1-Ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives, closely related to 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene, have been prepared for the synthesis of trifluoromethyl-substituted phthalates or benzoates, and 4-(trifluoromethyl)pyridinecarboxylic acids (Volle & Schlosser, 2002).

Catalysis in Polymerization Processes : Silyl-bridged C2-symmetric bisindenyl based ansa-hafnocene complexes, involving structures similar to 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene, have been used in coordinative polymerization of propene. These complexes contribute to the synthesis of high molecular weight isotactic polypropylene, showcasing their importance in polymer science (Machat, Lanzinger, Pöthig, & Rieger, 2017).

Application in Organic Synthesis

In Organic Reaction Mechanisms : The compound plays a role in various organic reaction mechanisms. For instance, the irradiation of similar compounds in the presence of different reagents yields products like oxazolines and pyridines, indicating its utility in photoinduced organic reactions (Orahovats, Jackson, Heimgartner, & Schmid, 1973).

Preparation of Novel Compounds : The chemical structure of 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene lends itself to the synthesis of novel organic compounds. For example, the Knoevenagel condensations involving related compounds lead to the creation of new organic structures with potential applications in various fields of chemistry (Gajdoš, Miklovič, & Krutošíková, 2006).

Application in Material Science

- Synthesis of Functional Materials : Compounds structurally similar to 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene have been used in the synthesis of fluorine-containing polyetherimide. Such materials have significant implications in advanced material sciences, particularly in areas requiring high-performance polymers (Yu Xin-hai, 2010).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-methylprop-2-enyl)-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3/c1-8(2)7-9-3-5-10(6-4-9)11(12,13)14/h3-6H,1,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNUVGVLJASRLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453840 |

Source

|

| Record name | 1-(2-Methylprop-2-en-1-yl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene | |

CAS RN |

53482-96-5 |

Source

|

| Record name | 1-(2-Methylprop-2-en-1-yl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

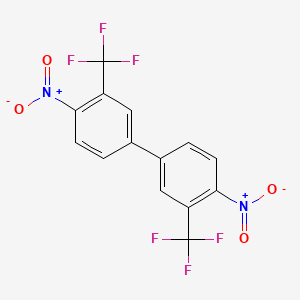

![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)

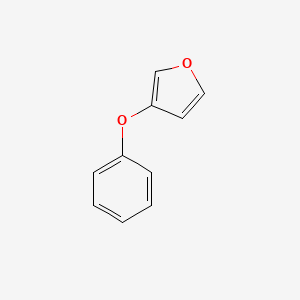

![1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one](/img/structure/B1313581.png)

![4-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1313586.png)